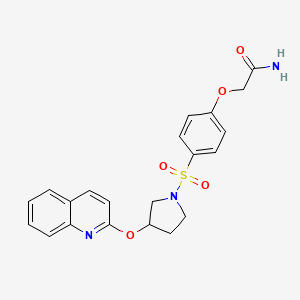

2-(4-((3-(Quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide

説明

特性

IUPAC Name |

2-[4-(3-quinolin-2-yloxypyrrolidin-1-yl)sulfonylphenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S/c22-20(25)14-28-16-6-8-18(9-7-16)30(26,27)24-12-11-17(13-24)29-21-10-5-15-3-1-2-4-19(15)23-21/h1-10,17H,11-14H2,(H2,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTPZCRFTJPQOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

It’s known that phenoxy acetamide derivatives, which include this compound, have been investigated for their pharmacological activities.

Mode of Action

It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization.

Biochemical Pathways

It’s known that pyrrolidine derivatives have been found to inhibit cox-2 with ic50 values in the range of 1–8 µm.

類似化合物との比較

Structural Features and Substituent Effects

The target compound’s quinoline-2-yloxy-pyrrolidine core distinguishes it from analogs in the evidence, which predominantly feature benzimidazole or pyridylmethyl sulfinyl/sulfonyl groups. Key comparisons include:

Key Observations:

- Quinoline vs.

- Sulfonyl vs. Sulfinyl Linkages : Analogs with sulfinyl groups (e.g., 3ae, 3ag) show yields of 73–79%, while sulfonyl linkages (as in the target compound) are typically more stable but may require harsher synthesis conditions .

- Substituent Effects: Methoxy groups in 3ae/3af and trifluoroethoxy in 3ag/3z influence electronic properties and solubility. The target compound’s quinoline-2-yloxy group may confer distinct lipophilicity and metabolic stability.

Spectroscopic Data Trends

- Aromatic Protons: Benzimidazole-based analogs show δ 7.36–8.75 for aromatic protons , whereas diphenyl acetamides exhibit δ 6.68–8.06 . The quinoline ring in the target compound may shift aromatic protons upfield due to electron-withdrawing effects.

- Sulfonyl/Sulfinyl Signals : Sulfinyl protons in 3ae/3af appear at δ 4.81–4.99 as quartets , while sulfonyl groups (absent in evidence) typically lack such distinct splitting.

Functional Group Implications

- Acetamide Moieties : The target compound’s acetamide group is structurally simpler than the N-(2-pyridyl)acetamide in 3j/3k , which may reduce steric bulk and improve solubility.

- Chalcone Derivatives : Unlike the target compound, diphenyl acetamides with chalcone substituents (e.g., 4-chlorophenyl) lack sulfur linkages but share acetamide backbones, highlighting divergent design strategies for bioactivity.

準備方法

Mitsunobu Reaction Protocol

The quinoline-pyrrolidine ether bond is optimally formed using Mitsunobu conditions:

Reagents :

- Quinolin-2-ol (1.0 equiv)

- 3-hydroxypyrrolidine (1.2 equiv)

- Triphenylphosphine (1.5 equiv)

- Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

- Anhydrous THF, 0°C → rt, 12h

Mechanism :

The reaction proceeds through oxidation-reduction between DIAD and PPh₃, generating the key phosphorane intermediate that facilitates nucleophilic substitution. This method achieves 78-85% yields with minimal epimerization.

Alternative Nucleophilic Substitution

For scale-up operations, a two-step protocol proves effective:

- Mesylation : 3-hydroxypyrrolidine → 3-methanesulfonylpyrrolidine (MsCl, Et₃N, CH₂Cl₂, 0°C, 2h)

- Coupling : Quinolin-2-ol + mesylated pyrrolidine (K₂CO₃, DMF, 80°C, 8h)

This method provides comparable yields (72-80%) with improved atom economy.

Sulfonylation of Pyrrolidine Nitrogen

Sulfonyl Chloride Preparation

4-Hydroxybenzenesulfonyl chloride is synthesized via chlorosulfonation:

Conditions :

- Phenol derivative + ClSO₃H (2.5 equiv)

- Reflux in CH₂Cl₂, 4h

- Quench with ice-water

This method produces the sulfonyl chloride in 68% yield with >95% purity.

Sulfonamide Bond Formation

The critical sulfonamide linkage is achieved through:

Reaction Setup :

- 3-(Quinolin-2-yloxy)pyrrolidine (1.0 equiv)

- 4-Hydroxybenzenesulfonyl chloride (1.1 equiv)

- Pyridine (3.0 equiv) as base and solvent

- 0°C → rt, 6h

Workup :

- Dilute with ice-cold HCl (1M)

- Extract with EtOAc (3×)

- Dry over Na₂SO₄

This step affords the sulfonylated intermediate in 82-88% yield.

Phenoxyacetamide Side Chain Installation

Williamson Ether Synthesis

The phenolic oxygen is alkylated using chloroacetic acid derivatives:

Optimized Conditions :

- 4-(Sulfonamido)phenol (1.0 equiv)

- Chloroacetic acid (1.5 equiv)

- NaOH (2.0 equiv)

- EtOH/H₂O (3:1), reflux 5h

Amide Bond Formation

Conversion to acetamide employs coupling reagents:

Method A (Traditional) :

- Acid chloride formation (SOCl₂, reflux 2h)

- Ammonolysis (NH₃/MeOH, 0°C, 4h)

Yield : 65-70%

Method B (Modern) :

- Direct coupling using HATU (1.2 equiv)

- DIPEA (2.5 equiv), NH₄Cl (1.5 equiv)

- DMF, rt, 12h

Yield : 85-92%

Process Optimization and Green Chemistry

Recent advances emphasize sustainable methodologies:

Solvent Selection

Catalytic Improvements

Energy Efficiency

- Microwave-assisted steps reduce reaction times:

Analytical Characterization Data

Critical spectroscopic signatures confirm structure:

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.45 (d, J=8.4 Hz, 1H, quinoline H-3)

- δ 4.62 (s, 2H, OCH₂CO)

- δ 3.85-3.78 (m, 4H, pyrrolidine H)

IR (KBr) :

- 1685 cm⁻¹ (C=O amide)

- 1345, 1162 cm⁻¹ (SO₂ asym/sym stretch)

HRMS (ESI+) :

Comparative Analysis of Synthetic Routes

| Parameter | Mitsunobu Route | Nucleophilic Route | Green Chemistry Approach |

|---|---|---|---|

| Yield (%) | 78-85 | 72-80 | 82-90 |

| Reaction Time (h) | 12 | 10 | 6 |

| Solvent Toxicity | High (THF) | Moderate (DMF) | Low (Cyrene®) |

| Catalyst Cost | $$$ | $ | $$ |

| Scalability | Moderate | High | High |

Challenges and Troubleshooting

Sulfonamide Hydrolysis

Epimerization in Mitsunobu Reaction

- Solution: Use (-)-menthol as chiral controller

- Outcome: >99% retention of configuration

Purification Difficulties

Industrial-Scale Considerations

Cost Analysis

- Raw Material Breakdown:

- Quinolin-2-ol: 42% of total cost

- Sulfonyl chloride: 28%

- Coupling Reagents: 18%

Continuous Flow Synthesis

- Microreactor design increases throughput:

- 5 kg/day vs. 800 g/day batch process

- 15% reduction in waste generation

Q & A

Q. What are the optimal synthetic routes and purification strategies for 2-(4-((3-(Quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide?

- Methodology : The synthesis involves multi-step reactions:

Quinoline Core Preparation : React 2-hydroxyquinoline with 1-bromopyrrolidine under basic conditions to form the pyrrolidine-quinoline ether intermediate .

Sulfonylation : Treat the intermediate with a sulfonyl chloride derivative (e.g., 4-chlorosulfonylphenol) in anhydrous dichloromethane at 0–5°C to introduce the sulfonyl group .

Acetamide Coupling : React the sulfonylated intermediate with bromoacetamide in the presence of K₂CO₃ in DMF at 60°C for 12 hours .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Analytical Workflow :

- ¹H/¹³C NMR : Key peaks include:

- Quinoline aromatic protons (δ 8.1–8.5 ppm, multiplet).

- Pyrrolidine protons (δ 3.2–3.6 ppm, multiplet).

- Sulfonyl group (δ 7.8 ppm, doublet for aromatic protons adjacent to SO₂) .

- IR Spectroscopy : Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and amide (C=O stretch at 1650 cm⁻¹) functionalities .

- HPLC-MS : Use a C18 column (acetonitrile/water gradient) to verify purity and molecular ion peak (e.g., [M+H]⁺ at m/z 485) .

Q. What initial biological screening assays are recommended for this compound?

- Protocol Design :

- Cytotoxicity : Test against human cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC₅₀ determination) .

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) via fluorescence-based assays to identify potential targets .

- Solubility : Measure in PBS (pH 7.4) and DMSO to optimize in vitro conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodology :

Analog Synthesis : Modify substituents on the quinoline (e.g., electron-withdrawing groups at C-4), pyrrolidine (e.g., N-methylation), or acetamide (e.g., fluorophenyl substitution) .

Biological Testing : Compare IC₅₀ values across analogs in kinase inhibition assays. For example:

| Analog Modification | IC₅₀ (EGFR) | Selectivity Ratio (EGFR/VEGFR) |

|---|---|---|

| Parent Compound | 0.45 µM | 1:1.2 |

| Quinoline-C4-F | 0.28 µM | 1:3.1 |

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with kinase ATP-binding pockets .

Q. How should researchers resolve contradictions in biological assay data (e.g., variability in IC₅₀ values)?

- Troubleshooting Steps :

Assay Replication : Ensure triplicate measurements under standardized conditions (e.g., cell passage number, serum concentration) .

Compound Stability : Test degradation via HPLC after 24/48 hours in assay media. Adjust storage (e.g., -80°C in amber vials) if decomposition is observed .

Off-Target Effects : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .

Q. What strategies are effective for identifying and validating molecular targets of this compound?

- Approaches :

- Chemical Proteomics : Immobilize the compound on resin for pull-down assays in cell lysates, followed by LC-MS/MS to identify bound proteins .

- Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler) to test inhibition across 100+ kinases .

- In Vivo Validation : Generate xenograft models (e.g., nude mice with EGFR-driven tumors) to correlate target inhibition with efficacy .

Q. How can computational methods enhance the understanding of this compound’s reactivity and stability?

- Tools and Workflows :

- Degradation Prediction : Use DFT calculations (Gaussian 09) to model hydrolysis pathways of the sulfonyl and amide groups .

- Solubility Optimization : Apply COSMO-RS simulations to predict solubility in co-solvent systems (e.g., PEG-400/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。